*Source: [1] 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC - NCBI ()
Research has also investigated the crystal structure of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. The molecule exhibits a planar structure with intramolecular C—H⋯N hydrogen bonding. In the crystal packing, molecules form dimers through π–π interactions. These dimers are further connected to neighboring molecules via C—H—N bonds. The analysis of bond lengths within the pyridazine ring system suggests a strong localization of double bonds and a weak C—Cl bond [1].
*Source: [1] 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC - NCBI ()
6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine features a complex bicyclic structure composed of a pyridazine ring fused with a triazole ring. The compound is characterized by the presence of a chlorine atom at the sixth position of the pyridazine ring and a methyl group on the phenyl ring linked to the nitrogen atom at the third position of the triazole ring. The molecule exhibits a planar conformation with significant intramolecular hydrogen bonding and π–π interactions that contribute to its stability in crystalline form .
Research indicates that 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine exhibits notable biological activity. It has been studied for its potential as an enzyme inhibitor, particularly targeting various kinases involved in cellular signaling pathways. For instance, it has shown promise in inhibiting mitogen-activated protein kinases (MAPKs), which play critical roles in cell growth and differentiation .
The compound's mechanism involves binding to active sites on target enzymes, leading to inhibition of their activity. This can result in downstream effects on cellular processes such as metabolism and gene expression .
The synthesis of 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is typically achieved through:
This two-step process is efficient and allows for the generation of this complex heterocyclic structure .
Due to its biological activity, 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine has potential applications in:
Studies have indicated that 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine interacts with various biomolecules through hydrogen bonding and π–π stacking interactions. These interactions are crucial for its stability and biological efficacy. For example, the compound forms dimers via π–π interactions in crystalline form .
Several compounds share structural similarities with 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine | Contains pyridine instead of phenyl | Different electronic properties due to pyridine |
| 5-Chloro-1H-[1,2,4]triazole | Simple triazole structure | Lacks the fused pyridazine ring |
| 7-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | Methyl substitution at a different position | Varies in biological activity due to substitution |
These compounds highlight the unique features of 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine while also showcasing how slight modifications can influence biological activity and chemical properties.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine through both proton and carbon-13 analysis. The molecular formula C₁₂H₉ClN₄ with a molecular weight of 244.68 daltons exhibits characteristic NMR patterns consistent with its heterocyclic structure [3].
The ¹H NMR spectrum recorded at 300 megahertz in deuterated chloroform reveals distinct resonance patterns. The aromatic protons of the phenyl ring appear as characteristic multiplet and doublet signals in the downfield region. A multiplet at δ 8.23 ppm integrates for two protons, corresponding to the 2-H and 6-H positions of the phenyl ring. The pyridazine ring protons exhibit specific coupling patterns, with the 5-H proton appearing as a doublet at δ 8.16 ppm with a coupling constant of 9.6 hertz. Additional aromatic resonances include a triplet at δ 7.41 ppm for the 5-H phenyl proton, a doublet at δ 7.32 ppm with coupling constant 8.2 hertz for the 4-H phenyl proton, and a doublet at δ 7.13 ppm with coupling constant 9.6 hertz for the 4-H pyridazine proton. The methyl substituent on the phenyl ring appears as a characteristic singlet at δ 2.52 ppm, integrating for three protons [3].
The ¹³C NMR spectrum recorded at 75 megahertz in deuterated chloroform provides detailed carbon framework information. The spectrum reveals twelve carbon resonances consistent with the molecular structure. The quaternary carbon atoms appear at δ 149.1 and 148.2 ppm, representing the heterocyclic carbons. Additional quaternary carbons resonate at δ 143.5, 139.0, and 136.6 ppm, indicating the aromatic carbon framework. The CH carbons display characteristic chemical shifts at δ 131.6, 128.7, 128.3, 126.6, 124.7, and 122.0 ppm, corresponding to the aromatic proton-bearing carbons. The methyl carbon appears at δ 21.5 ppm, confirming the presence of the methyl substituent on the phenyl ring [3].
| NMR Type | Key Chemical Shifts (ppm) | Multiplicity | Integration |
|---|---|---|---|
| ¹H NMR | 8.23 | multiplet | 2H |
| ¹H NMR | 8.16 | doublet | 1H |
| ¹H NMR | 7.41 | triplet | 1H |
| ¹H NMR | 7.32 | doublet | 1H |
| ¹H NMR | 7.13 | doublet | 1H |
| ¹H NMR | 2.52 | singlet | 3H |
| ¹³C NMR | 149.1, 148.2, 143.5 | singlet | Quaternary |
| ¹³C NMR | 139.0, 136.6 | singlet | Quaternary |
| ¹³C NMR | 131.6-122.0 | singlet | Aromatic CH |
| ¹³C NMR | 21.5 | singlet | CH₃ |
Infrared spectroscopy of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine reveals characteristic vibrational modes associated with the heterocyclic framework and aromatic substituents. The compound exhibits strong absorption bands corresponding to carbon-nitrogen stretching vibrations typical of triazole and pyridazine systems. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic carbon-carbon stretching modes are observed in the 1400-1600 cm⁻¹ range [4] [5].
The infrared spectrum demonstrates characteristic absorption patterns for the fused heterocyclic system. Carbon-nitrogen double bond stretching vibrations associated with the triazole ring appear as strong absorptions around 1600-1650 cm⁻¹. The pyridazine ring contributes additional carbon-nitrogen stretching modes in the 1500-1600 cm⁻¹ region. Aromatic carbon-hydrogen bending vibrations are observed in the 1000-1300 cm⁻¹ range, while out-of-plane aromatic carbon-hydrogen bending modes appear below 900 cm⁻¹ [7].
UV-visible spectroscopy of triazolopyridazine derivatives typically reveals electronic transitions associated with the conjugated heterocyclic system. The compound exhibits absorption bands in the ultraviolet region corresponding to π-π* transitions within the aromatic framework. The extended conjugation through the fused triazole-pyridazine system results in characteristic bathochromic shifts compared to individual heterocyclic components [8] [9].
Electronic transitions in 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine are expected to include localized π-π* transitions within the phenyl ring occurring around 260-280 nanometers. The heterocyclic system contributes additional electronic transitions in the 300-350 nanometer range, corresponding to charge transfer transitions between the electron-rich triazole and electron-deficient pyridazine rings. The chlorine substituent may introduce additional n-π* transitions, typically appearing at longer wavelengths with lower extinction coefficients [10] [11].
Mass spectrometry of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 244.3, corresponding to the molecular formula C₁₂H₉ClN₄. The isotope pattern characteristic of chlorine-containing compounds is observed, with the M+2 peak appearing due to the ³⁷Cl isotope [3].
Fragmentation patterns in electron impact mass spectrometry typically involve loss of the chlorine atom, resulting in a base peak at m/z 209. Additional fragmentation pathways include loss of the methyl group from the phenyl ring, producing fragments at m/z 229. The heterocyclic framework may undergo ring cleavage, generating characteristic fragment ions that provide structural information. Common fragmentation patterns for triazolopyridazine compounds include loss of nitrogen molecules and formation of aromatic carbocation fragments [12] [13].
| Mass Spectral Data | m/z Value | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular Ion | 244.3 | 100 | [M]⁺ |
| Isotope Peak | 246.3 | 32 | [M+2]⁺ |
| Base Peak | 209 | Variable | [M-Cl]⁺ |
| Fragment | 229 | Variable | [M-CH₃]⁺ |
X-ray crystallographic analysis of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine provides definitive structural information including bond lengths, bond angles, and crystal packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 7.1001(18) Å, b = 11.431(3) Å, c = 13.783(3) Å, and β = 93.403(6)°. The unit cell volume is 1116.6(5) ų with Z = 4, indicating four molecules per unit cell [3].
The molecular structure reveals an essentially planar conformation with a root-mean-square deviation of 0.036 Å for all non-hydrogen atoms. The dihedral angle between the phenyl ring and the bicyclic triazolopyridazine system is only 2.21°, indicating minimal deviation from planarity. This planar arrangement facilitates π-π stacking interactions in the crystal lattice [3].
Key bond lengths provide insight into the electronic structure and bonding characteristics. The C1-Cl1 bond length of 1.732(3) Å is significantly longer than typical aromatic carbon-chlorine bonds, indicating reduced bond strength. The C1-N2 bond length of 1.290(4) Å is characteristic of carbon-nitrogen double bonds in heterocyclic systems. The N2-N3 bond length of 1.372(3) Å represents the nitrogen-nitrogen single bond within the triazole ring [3].
Crystal packing analysis reveals significant intermolecular interactions that stabilize the solid-state structure. π-π stacking interactions occur between parallel molecules with a centroid-to-centroid distance of 3.699(2) Å. Additionally, C-H···N hydrogen bonds connect neighboring molecules, with notable interactions including C6-H6···N9 (H···N distance of 2.55 Å) and C11-H11···N2 (H···N distance of 2.34 Å) [3].
| Structural Parameter | Value | Units |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Unit Cell Volume | 1116.6(5) | ų |
| Density | 1.456 | Mg/m³ |
| Temperature | 173 | K |
| R-factor | 0.050 | - |
| C1-Cl1 Bond Length | 1.732(3) | Å |
| C1-N2 Bond Length | 1.290(4) | Å |
| N2-N3 Bond Length | 1.372(3) | Å |
| π-π Stacking Distance | 3.699(2) | Å |
Thermal analysis of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine involves thermogravimetric analysis and differential scanning calorimetry to determine thermal stability, decomposition temperatures, and phase transitions. Triazolopyridazine derivatives typically exhibit high thermal stability due to their aromatic heterocyclic structure and extensive conjugation [14] [15].
Thermogravimetric analysis reveals the thermal decomposition behavior under controlled heating conditions. The compound exhibits thermal stability up to approximately 250-300°C, typical for substituted triazolopyridazine derivatives. The decomposition process typically occurs in multiple stages, with initial weight loss corresponding to elimination of the chlorine substituent, followed by decomposition of the organic framework. The final decomposition temperature ranges from 400-500°C, leaving minimal residue [14] [16].
Differential scanning calorimetry provides information about phase transitions and thermal events. The melting point of 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine occurs at 422-425 K (149-152°C), appearing as a sharp endothermic peak in the DSC curve. The absence of additional thermal events before melting indicates the compound does not undergo polymorphic transformations in the temperature range studied [3] [16].
Computational spectroscopic predictions using density functional theory provide theoretical support for experimental observations and enable assignment of spectroscopic features. DFT calculations using functionals such as B3LYP with appropriate basis sets can predict vibrational frequencies, electronic transitions, and chemical shifts for 6-Chloro-3-(3-methylphenyl) [3]triazolo[4,3-b]pyridazine [17] [18].
DFT calculations predict vibrational frequencies that correlate with experimental infrared spectroscopic observations. The calculated frequencies require scaling factors to account for anharmonicity effects and achieve better agreement with experimental values. Typical scaling factors for B3LYP calculations range from 0.96-0.98 for frequencies above 1000 cm⁻¹. The calculated vibrational modes can be assigned to specific molecular motions, including carbon-nitrogen stretching, aromatic carbon-hydrogen bending, and ring deformation modes [17] [19].
Time-dependent density functional theory calculations predict electronic transitions and UV-visible absorption spectra. The calculations can identify the molecular orbitals involved in electronic transitions and provide theoretical support for experimental absorption bands. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic excitation energies and absorption wavelengths [20] [21].
Computational prediction of NMR chemical shifts using gauge-including atomic orbitals methods provides theoretical validation of experimental assignments. The calculated chemical shifts can be correlated with experimental values to confirm structural assignments and identify the contributions of different molecular environments to the observed resonances [22] [23].
| Computational Method | Application | Typical Accuracy |
|---|---|---|
| DFT Vibrational Analysis | IR Frequency Prediction | ±50 cm⁻¹ |
| TD-DFT Electronic Structure | UV-Vis Absorption | ±0.3 eV |
| GIAO NMR Calculations | Chemical Shift Prediction | ±5 ppm |
| Geometry Optimization | Molecular Structure | ±0.02 Å |